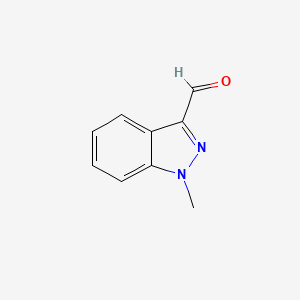

1-methyl-1H-indazole-3-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLGYCLCFKUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428164 | |

| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4002-83-9 | |

| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Its unique structural and electronic properties, including the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, make it an ideal framework for designing molecules that can interact with biological targets. nih.govrsc.org

Indazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their use in treating a variety of conditions. nih.gov These activities include anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. researchgate.netnih.gov The versatility of the indazole nucleus is highlighted by its presence in several commercially successful drugs. nih.gov For instance, Benzydamine is an anti-inflammatory agent, while Niraparib and Pazopanib are used in cancer therapy. nih.gov The progress in drugs containing the indazole scaffold has been significant since the first was marketed in 1966. researchgate.netnih.gov

In the realm of organic synthesis, the indazole ring serves as a crucial building block for creating more complex heterocyclic systems. researchgate.net Its reactivity allows for various chemical modifications, enabling chemists to generate libraries of diverse compounds for screening and development.

Overview of 1 Methyl 1h Indazole 3 Carbaldehyde As a Key Synthetic Intermediate

1-Methyl-1H-indazole-3-carbaldehyde is a specific derivative of indazole that plays a pivotal role as a synthetic intermediate. Its structure features a methyl group attached to one of the nitrogen atoms of the pyrazole (B372694) ring and an aldehyde group at the 3-position. This aldehyde functional group is particularly valuable as it can be readily transformed into a wide array of other functional groups.

The aldehyde can undergo reactions such as Knoevenagel and Wittig condensations to form alkenes, or it can be used in cyclization reactions to construct other heteroaromatic rings like oxazoles, thiazoles, and benzimidazoles. nih.govrsc.org It also provides a convenient route to secondary alcohols and amines through reduction and reductive amination, respectively. This chemical reactivity makes this compound a critical starting material for producing a variety of 3-substituted indazole derivatives. biosynth.com These derivatives are of high interest, particularly in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer treatment. nih.govrsc.org

The N-methylation of the indazole ring, as seen in this compound, is also significant. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govchemicalbook.com The presence of the methyl group at the N1 position can influence the molecule's physical properties and its interaction with biological targets.

Historical Context and Evolution of Research on Indazole Carbaldehydes

Strategies for Indazole Ring Formation Preceding Carbaldehyde Functionalization

The construction of the indazole ring is a critical first step in many synthetic routes. Various cyclization strategies have been developed to create this bicyclic heteroaromatic system from acyclic or monocyclic precursors.

Diazotation-Based Cyclization Approaches

Diazotization reactions are a cornerstone in the synthesis of the indazole core. These methods typically involve the formation of a diazonium salt from an ortho-substituted aniline (B41778) derivative, which then undergoes intramolecular cyclization.

A notable approach involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This method is characterized by its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields across a wide range of substrates. sioc-journal.cn A preliminary mechanistic study suggests that a diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Another innovative diazotization strategy employs a donor/acceptor diazo activation by condensation with diazonium salts, proceeding without the need for catalysts or additional reagents. rawdatalibrary.netnih.govresearchgate.net This process is believed to form a diazenium (B1233697) intermediate, which subsequently cyclizes to afford indazoles in excellent yields. rawdatalibrary.netnih.govresearchgate.net This metal-free approach offers an efficient route to substituted indazoles under mild conditions. nih.gov

More recently, a tert-butyl nitrite (B80452) (TBN)-mediated cascade reaction has been developed for the synthesis of C-3 substituted indazole-indole hybrids from 2-(indolin-3-ylidenemethyl)aniline derivatives. nih.gov This metal-free strategy is proposed to proceed through diazotization, isomerization, and cyclization steps. nih.gov

Other Ring-Closure Reactions for Indazole Core Construction

Beyond diazotization, other ring-closure reactions provide versatile pathways to the indazole nucleus. These methods often utilize different starting materials and reaction mechanisms.

One such strategy is the rhodium-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones. This scalable reaction accommodates a good range of functional groups, producing 1H-indazoles in moderate to high yields. researchgate.net

Transition-metal-catalyzed sequential C–H activation/annulation reactions represent a modern and efficient one-step approach to functionalized indazole derivatives. researchgate.netnih.gov For instance, a rhodium/copper catalyst system can be used for the synthesis of 1H-indazole derivatives from imidates and nitrosobenzenes. nih.gov Similarly, a Rh(III)-catalyzed tandem C–H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters yields 3-acyl-2H-indazoles. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing fused indole systems, including those that can serve as precursors to indazoles. researchgate.netnih.govrsc.org This approach is particularly useful for creating complex polycyclic structures. researchgate.net

Direct Formylation and Carbaldehyde Introduction at the 3-Position

The direct introduction of a carbaldehyde group at the C3 position of a pre-formed indazole ring is an alternative and often more direct synthetic strategy. However, this approach comes with its own set of challenges and requires specific methodologies to achieve the desired regioselectivity and yield.

Nitrosation of Indoles: Mechanism, Scope, and Limitations for 1H-Indazole-3-carboxaldehyde Synthesis

A highly effective method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govsemanticscholar.orgrsc.orgresearchgate.net This reaction proceeds through a multi-step pathway beginning with the nitrosation of the C3 position of the indole to form an oxime intermediate. nih.govsemanticscholar.org This is followed by the addition of water at the C2 position, which triggers the opening of the pyrrole (B145914) ring. Subsequent ring-closure then yields the 1H-indazole-3-carboxaldehyde. nih.govsemanticscholar.org

The reaction is typically carried out in a slightly acidic environment. nih.govrsc.org Optimized procedures, such as the slow, reverse addition of the indole to the nitrosating mixture (e.g., sodium nitrite and HCl), have been shown to significantly improve yields and minimize side reactions, especially for electron-rich indoles which are otherwise prone to forming dimer byproducts. nih.govsemanticscholar.orgresearchgate.net This method is versatile, allowing for the conversion of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carboxaldehydes in high yields. nih.govsemanticscholar.org The reaction conditions can be adapted for a wide variety of functionalized indoles, including those with acid-sensitive groups like a Boc protecting group. nih.govsemanticscholar.org

| Starting Indole | Product | Yield (%) |

| Indole | 1H-Indazole-3-carboxaldehyde | 99 |

| 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96 |

| 5-Chloroindole | 5-Chloro-1H-indazole-3-carboxaldehyde | 94 |

| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |

| 5-NHBoc-indole | 5-NHBoc-1H-indazole-3-carbaldehyde | 78 |

| 5-Nitroindole | 5-Nitro-1H-indazole-3-carboxaldehyde | quantitative |

| Table 1: Selected yields for the synthesis of 1H-indazole-3-carboxaldehydes via nitrosation of indoles. Data sourced from nih.govsemanticscholar.org. |

Challenges with Vilsmeier-Haack Formylation at the C3 Position of Indazoles

In contrast to the facile Vilsmeier-Haack formylation of indoles, the direct formylation at the C3 position of indazoles using this method is generally ineffective. nih.govthieme-connect.deresearchgate.net The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to generate an electrophilic chloroiminium ion (Vilsmeier reagent), is a standard method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org However, the electronic properties of the indazole ring system render the C3 position less susceptible to electrophilic attack by the Vilsmeier reagent compared to the C3 position of indoles. nih.gov Attempts to perform the Vilsmeier-Haack reaction on 2H-indazoles have also resulted in no product formation. thieme-connect.deresearchgate.net This limitation necessitates the use of alternative synthetic strategies for introducing a formyl group at the C3 position of indazoles. nih.gov

Metalation-Directed Carbaldehyde Introduction (e.g., Lithiation, Zincation, Magnesiation)

To overcome the challenges of direct electrophilic formylation, metalation-directed approaches have been developed. These methods involve the deprotonation or halogen-metal exchange at the C3 position to generate a nucleophilic organometallic intermediate, which can then react with a formylating agent.

Direct metalation at the C3 position of indazoles can be complicated by ring-opening of the five-membered heterocyclic ring, particularly when using strong bases with N-protected indazoles. nih.govresearchgate.net To circumvent this, specific protocols involving zincation, lithiation, or magnesiation have been described, often requiring the use of dianion formation or suitable protecting groups on the indazole nitrogen. nih.gov For instance, regioselective C3-zincation of N1-protected indazoles using TMP2Zn followed by Negishi coupling is a viable strategy for introducing substituents at this position. chim.it Similarly, lithiation using n-BuLi followed by transmetalation with ZnCl2 can be employed for 2-SEM protected 2H-indazoles. chim.it While these methods are more commonly reported for alkylation and arylation, the resulting organometallic intermediates can, in principle, be trapped with a suitable formylating agent to yield the desired 3-carbaldehyde.

N-Methylation Strategies in the Synthesis of this compound

The introduction of a methyl group onto the nitrogen of the indazole ring is a critical step that is complicated by the presence of two potential reaction sites, N1 and N2. The regioselectivity of this reaction is highly dependent on the chosen synthetic approach.

Direct alkylation of the 1H-indazole ring system often results in a mixture of N1- and N2-alkylated products, presenting a significant purification challenge. beilstein-journals.orgbeilstein-journals.org The outcome of the methylation is profoundly influenced by the nature of the methylating agent, the base, and the solvent system employed. acs.org

For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) and potassium hydroxide (B78521) yields an almost equimolar mixture of the 1-methyl and 2-methyl isomers. acs.org Conversely, high regioselectivity can be achieved under specific conditions. Treatment with powerful alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) tends to favor the formation of the 2-methyl-2H-indazole isomer. acs.org

To achieve the desired 1-methyl substitution, a common and effective strategy involves the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a methylating agent such as methyl iodide. nih.gov This method has demonstrated high N1 selectivity, particularly for indazoles bearing electron-withdrawing groups at the C3 position. beilstein-journals.orgbeilstein-journals.orgnih.gov It has been postulated that the sodium cation may coordinate with the N2 nitrogen and an oxygen atom on a C3-substituent, sterically hindering N2-alkylation and directing the incoming electrophile to the N1 position. beilstein-journals.orgbeilstein-journals.org

Table 1: Regioselectivity in the Methylation of Substituted Indazoles

| Indazole Substrate | Methylating Agent | Base/Solvent | N1:N2 Ratio | Reference(s) |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1:1 | acs.org |

| 6-Nitro-1H-indazole | Methyl iodide | Me2SO | 1:5 (+ dimethylated product) | acs.org |

| 6-Nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | Ethyl acetate | Exclusive N2 | acs.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 / DMF | 44:40 | beilstein-journals.org |

| C3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The indazole core exhibits annular tautomerism, existing as an equilibrium between the 1H- and 2H-tautomeric forms. beilstein-journals.orgnih.gov This phenomenon is a critical factor governing the regiochemical outcome of N-alkylation reactions. nih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable isomer compared to the 2H-form. nih.govnih.govresearchgate.net

The alkylation reaction can be directed by either kinetic or thermodynamic control.

Kinetic Control: Under these conditions, the reaction favors the most rapidly formed product. The N2 lone pair in neutral indazoles is often considered more kinetically accessible, leading to a preference for N2-alkylation. researchgate.net

Thermodynamic Control: This pathway leads to the most stable product. Since the 1H-tautomer is typically more stable, reactions that allow for equilibration will favor the N1-alkylated indazole. nih.gov

The electronic properties of substituents on the indazole ring can shift the tautomeric equilibrium and influence the nucleophilicity of the respective nitrogen atoms, thereby affecting the final N1/N2 product ratio.

Synthetic Routes from Pre-functionalized Indazole Precursors

An alternative to direct methylation of indazole-3-carbaldehyde is the synthesis from an indazole precursor that already contains the N1-methyl group.

A plausible, albeit less direct, route to this compound involves the use of a 3-halo-1-methyl-1H-indazole intermediate. While direct formylation of the indazole ring at the C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective rsc.org, a halogenated precursor opens up other synthetic possibilities.

One established method for introducing an aldehyde group is through a metal-halogen exchange reaction. A 3-iodo- or 3-bromo-1-methyl-1H-indazole can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a 3-lithio-indazole species. This highly reactive intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.

Another strategy involves transition-metal-catalyzed cross-coupling reactions. For instance, a 3-iodo-1-methyl-1H-indazole could potentially undergo a Suzuki coupling with a suitable boronic acid derivative, although this is more commonly used to form C-C bonds with aryl or alkyl groups rather than to directly install a formyl group. researchgate.net

A highly versatile and common approach is the transformation of other functional groups at the C3 position of a 1-methyl-1H-indazole into the desired carbaldehyde. This allows for the use of more readily accessible starting materials.

A primary pathway begins with 1-methyl-1H-indazole-3-carboxylic acid . This acid, which can be prepared by the methylation of indazole-3-carboxylic acid google.com, is a stable and versatile intermediate. The synthesis proceeds through a two-step sequence:

Reduction: The carboxylic acid is reduced to the corresponding primary alcohol, (1-methyl-1H-indazol-3-yl)methanol. This can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

Oxidation: The resulting alcohol is then carefully oxidized to the aldehyde. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are effective for this transformation.

Another significant synthetic route involves the ring transformation of an indole precursor. An optimized procedure demonstrates that the nitrosation of indoles using sodium nitrite in a slightly acidic medium can directly yield 1H-indazole-3-carbaldehyde derivatives in high yields. rsc.orgnih.gov Applying this to a 1-methylindole (B147185) substrate would provide a direct route to this compound. This method is advantageous as it tolerates a wide range of functional groups on the indole ring. rsc.orgnih.gov

Table 2: Synthesis of Indazole-3-carbaldehydes via Functional Group Transformation

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Indole | NaNO₂, HCl, DMF | 1H-Indazole-3-carboxaldehyde | 99% | nih.gov |

| 5-Methoxyindole | NaNO₂, HCl, DMF | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91% | nih.gov |

| 5-Bromoindole | NaNO₂, HCl, DMF | 5-Bromo-1H-indazole-3-carboxaldehyde | 96% | rsc.org |

This table is interactive. Click on the headers to sort the data.

Reactions of the Aldehyde Moiety

The aldehyde functional group at the 3-position of the 1-methyl-1H-indazole ring is a versatile handle for a variety of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, allowing for oxidation, reduction, condensation, nucleophilic addition, and cyclization reactions. These transformations provide access to a diverse range of indazole derivatives with potential applications in medicinal chemistry and materials science.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-indazole-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employed to introduce a carboxylic acid moiety, which can serve as a precursor for amides, esters, and other functional groups. Standard oxidizing agents can be employed for this conversion, although specific conditions are selected to ensure compatibility with the indazole ring.

| Reactant | Product | Reagents and Conditions |

| This compound | 1-methyl-1H-indazole-3-carboxylic acid | Oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O) in an appropriate solvent system. |

Reduction to Alcohols

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (1-methyl-1H-indazol-3-yl)methanol. This reaction is typically achieved using metal hydride reagents. The choice of reducing agent can be tailored to the specific requirements of the reaction, with milder reagents being preferred to avoid potential side reactions on the indazole ring.

| Reactant | Product | Reagents and Conditions |

| This compound | (1-methyl-1H-indazol-3-yl)methanol | Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

Condensation Reactions (e.g., Knoevenagel, Wittig)

The aldehyde group is an excellent electrophile for condensation reactions, enabling the formation of new carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. nih.gov This reaction is a powerful tool for synthesizing α,β-unsaturated compounds.

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Malononitrile | 2-(1-methyl-1H-indazol-3-ylmethylene)malononitrile | Basic catalyst (e.g., piperidine, pyridine) |

The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphorus ylide. masterorganicchemistry.comresearchgate.net This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Methyltriphenylphosphonium bromide | 3-(ethenyl)-1-methyl-1H-indazole |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after acidic workup. This reaction is a classic method for forming new carbon-carbon bonds.

| Reactant 1 | Reactant 2 | Product |

| This compound | Grignard Reagent (R-MgX) | 1-(1-methyl-1H-indazol-3-yl)-1-alkanol |

Cyclization Reactions to Form Fused Heteroaromatic Systems (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The aldehyde functionality can participate in cyclocondensation reactions with appropriate bifunctional nucleophiles to construct new rings fused to the indazole core. For instance, reaction with α-amino ketones can lead to the formation of imidazo[1,2-b]indazoles. Similarly, reactions with compounds containing appropriately positioned amino and thiol or hydroxyl groups can yield thiazole (B1198619) or oxazole-fused systems, respectively. The reaction with o-phenylenediamines can afford benzimidazole-fused indazoles. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. While specific examples for the 1-methylated compound are not extensively documented, the general reactivity pattern of 3-formylindazoles suggests its utility in such transformations. nih.gov

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring is an aromatic system, and as such, it can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In 1-methyl-1H-indazole, the benzene part of the molecule is activated towards electrophilic attack. The introduction of a formyl group at the 3-position, which is an electron-withdrawing group, will influence the regioselectivity of further substitutions. Generally, electrophilic substitution on the 1H-indazole ring occurs preferentially at the 5- and 7-positions. chim.it For 1-methyl-1H-indazole, bromination with N-bromosuccinimide (NBS) in the presence of 2,4,6-trimethylaniline (B148799) has been shown to yield the 3-bromo derivative, highlighting that the 3-position is also susceptible to electrophilic attack. chim.it

Nucleophilic aromatic substitution (SNA) on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.org For instance, indazoles bearing nitro groups can undergo nucleophilic substitution. beilstein-journals.org The presence of the 1-methyl and 3-formyl groups on the indazole ring of the title compound makes it less susceptible to nucleophilic attack on the carbocyclic ring compared to derivatives with stronger electron-withdrawing substituents.

Regioselectivity and Mechanistic Aspects of Ring Functionalization

The functionalization of the indazole ring, a key structural motif in many pharmaceuticals, presents unique challenges and opportunities in synthetic chemistry. nih.govbeilstein-journals.org The reactivity and regioselectivity of these reactions are highly dependent on the nature of the substituents on the indazole core.

The introduction of functional groups onto the indazole scaffold can be achieved through various methods, including the nitrosation of indoles. nih.govresearchgate.net This reaction, particularly under slightly acidic conditions, provides a direct route to 1H-indazole-3-carboxaldehydes. nih.gov The mechanism involves the formation of an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carboxaldehyde. rsc.org The conditions for this transformation have been optimized to accommodate both electron-rich and electron-deficient indoles, minimizing side reactions and leading to high yields. nih.gov

For N-alkylation of the indazole scaffold, the regioselectivity between the N1 and N2 positions is a critical consideration. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the choice of base and solvent significantly influences the outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation, particularly with electron-deficient indazoles. beilstein-journals.orgresearchgate.net This selectivity is attributed to the coordination of the N2-atom and the C-3 substituent with the sodium cation. researchgate.net In contrast, other conditions can lead to a mixture of N1- and N2-alkylated products. researchgate.net Density functional theory (DFT) calculations have been employed to understand the mechanisms driving this regioselectivity, suggesting that chelation favors N1-substitution in the presence of cesium, while other non-covalent interactions direct N2-alkylation. researchgate.netbeilstein-journals.org

The reaction of NH-indazoles with formaldehyde (B43269) in acidic aqueous solutions has been studied to understand the mechanism of N-hydroxymethylation. nih.gov Experimental and theoretical studies have confirmed the formation of N1-CH2OH derivatives. nih.gov The reaction proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole. nih.gov

Cross-Coupling Reactions Involving the Indazole Scaffold

Cross-coupling reactions are powerful tools for the C-C bond formation, enabling the synthesis of complex molecules. arkat-usa.org The indazole scaffold can participate in these reactions, although the presence of the acidic NH group in unprotected indazoles can sometimes inhibit palladium catalysts. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the C-3 functionalization of the 1H-indazole ring. mdpi.com To achieve this, 1H-indazole is first iodinated at the C-3 position, and the NH group is subsequently protected, for example, with a Boc group. mdpi.com The resulting N-protected 3-iodo-1H-indazole can then undergo Suzuki-Miyaura coupling with various organoboronic acids. mdpi.com

The efficiency of the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including indazoles, has been improved through the development of specific palladium precatalysts. nih.gov These catalysts allow the reaction to proceed under mild conditions, tolerating the acidic NH group and providing good to excellent yields of the coupled products. nih.gov

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(OAc)2 / PPh3 | 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole and Phenylboronic acid | K2CO3, DMF/H2O, 80 °C | 85% | mdpi.com |

| PdCl2(dppf) | 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole and 4-Methoxyphenylboronic acid | K2CO3, Dioxane/H2O, 100 °C | 92% | mdpi.com |

| P1 or P2 precatalyst | 3-Chloroindazole and 3-Fluorophenylboronic acid | K3PO4, Dioxane/H2O, 100 °C | Not specified | nih.gov |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction has also been utilized for the functionalization of indazoles. For instance, a sequence involving a Heck coupling followed by ozonolysis has been used as an alternative strategy to introduce an aldehyde function at the C-3 position of the indazole ring. nih.govrsc.org

The development of novel pincer palladium complexes has shown promise in catalyzing Heck coupling reactions. ajol.info Pyrazolyl-imine and imidazolyl-imine pincer palladium complexes have been successfully used as catalysts for the Heck coupling of iodobenzene (B50100) and butyl acrylate. ajol.info

| Catalyst | Substrates | Conditions | Conversion | Reference |

| [Pd(L1)Cl] | Iodobenzene and Butyl acrylate | 80 °C | Not specified | ajol.info |

| [Pd(L3)Cl] | Bromobenzene and Butyl acrylate | 170 °C | 70% (48 h) | ajol.info |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Mechanism of Suzuki-Miyaura Coupling: The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. wikipedia.orgyoutube.com The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) species. youtube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. organic-chemistry.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

For unprotected N-H azoles, a competing reaction can be the formation of a dimeric palladium complex, which can act as a catalyst but may exhibit different kinetic behavior. nih.gov

Mechanism of Heck Reaction: The catalytic cycle of the Heck reaction also begins with a palladium(0) catalyst. organic-chemistry.org The main steps are:

Oxidative Addition: Similar to the Suzuki reaction, the palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide.

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium complex.

Reductive Elimination: The hydridopalladium complex eliminates HX with the help of a base, regenerating the palladium(0) catalyst.

Mechanism of Ring Functionalization (Nitrosation of Indoles): Mechanistic studies on the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes have highlighted the crucial role of water. researchgate.net Water facilitates the proton transfer in the reversal of stability between the intermediate oxime and nitroso compounds. researchgate.net The reaction proceeds through the formation of an intermediate that is trapped by water, leading to the final indazole product. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Indazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-methyl-1H-indazole-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement. While comprehensive, peer-reviewed spectral assignments for this specific molecule are not widely published, the expected data can be accurately predicted based on the analysis of its structural analogs and fundamental NMR principles.

Proton (¹H) NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehyde proton, the four aromatic protons on the fused benzene (B151609) ring, and the three protons of the N-methyl group.

The most downfield signal is anticipated to be the aldehyde proton (H-C=O), appearing as a sharp singlet, typically in the range of δ 10.0–10.2 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

The protons on the benzene moiety of the indazole ring are expected to resonate in the aromatic region (δ 7.0–8.5 ppm). The H-4 proton is likely the most deshielded among the aromatic protons due to its proximity to the electron-withdrawing aldehyde group and the ring nitrogen atom. The N-methyl group will appear as a sharp singlet, integrating to three protons, with a chemical shift typically around δ 4.2 ppm, a value influenced by its attachment to the nitrogen atom within the aromatic system.

Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 10.15 | s (singlet) | N/A |

| H-4 | 8.10 | d (doublet) | ~8.5 |

| H-5 | 7.55 | t (triplet) | ~7.5 |

| H-6 | 7.40 | t (triplet) | ~7.8 |

| H-7 | 7.70 | d (doublet) | ~8.0 |

| N-CH₃ | 4.24 | s (singlet) | N/A |

Carbon (¹³C) NMR Spectral Assignments and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Nine distinct signals are expected for this compound.

The aldehyde carbonyl carbon (C=O) is the most deshielded, with an expected resonance above δ 185 ppm. The carbon atoms of the indazole ring system will appear in the δ 110–145 ppm range. The C-3 carbon, being attached to the aldehyde group, and the quaternary carbons C-3a and C-7a will have characteristic chemical shifts. The N-methyl carbon is anticipated to resonate in the upfield region, typically around δ 35 ppm.

Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CHO | 187.0 |

| C-3 | 143.5 |

| C-3a | 141.0 |

| C-4 | 121.0 |

| C-5 | 128.0 |

| C-6 | 124.0 |

| C-7 | 122.0 |

| C-7a | 111.0 |

| N-CH₃ | 35.5 |

Nitrogen (¹⁵N) NMR for Tautomeric Analysis and Structural Confirmation

Nevertheless, ¹⁵N NMR would be definitive in confirming the site of methylation. The chemical shifts of the two nitrogen atoms (N-1 and N-2) would differ significantly between the N-1 methylated isomer and the N-2 methylated isomer, which is a common byproduct in the synthesis. The ¹⁵N chemical shift of the methylated nitrogen (N-1) would show a characteristic shift upon alkylation compared to the unmethylated NH nitrogen in the parent indazole.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key expected correlations would be observed between adjacent aromatic protons: H-4 with H-5, H-5 with H-6, and H-6 with H-7, confirming their positions in the spin system of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H-4 to C-4, H-5 to C-5, H-6 to C-6, H-7 to C-7, and the N-CH₃ protons to the N-CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds and is critical for assigning quaternary carbons and piecing the molecular structure together. Key expected correlations include:

The aldehyde proton (CHO) to the C-3 carbon.

The H-4 proton to the quaternary carbons C-3 and C-7a.

The N-methyl protons (N-CH₃) to the C-3 and C-7a carbons.

The H-7 proton to the C-5 and C-3a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space. A crucial correlation would be expected between the N-methyl protons and the H-7 proton, providing definitive evidence for the N-1 methylation and the regiochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound is dominated by the absorption of the aldehyde functional group. A strong, sharp band corresponding to the C=O stretching vibration is expected around 1700 cm⁻¹. Another characteristic band for the aldehyde is the C-H stretch of the aldehyde proton, which typically appears as a pair of weak to medium bands between 2850 and 2750 cm⁻¹.

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring and the methyl group (around 3100–3000 cm⁻¹ and 2950–2850 cm⁻¹, respectively), and C=C and C=N stretching vibrations within the aromatic indazole ring system (in the 1620–1450 cm⁻¹ region).

While Raman data is less commonly reported, it would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (N-CH₃) | 2950 - 2850 | Medium |

| C-H Stretch | Aldehyde (CHO) | 2850 - 2750 | Weak-Medium |

| C=O Stretch | Aldehyde (CHO) | ~1700 | Strong |

| C=C / C=N Stretch | Indazole Ring | 1620 - 1450 | Medium-Strong |

| C-H Bend | Aromatic | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, corroborating its chemical formula, C₉H₈N₂O. The theoretical monoisotopic mass of this compound is 160.063663 g/mol . epa.gov

Electron Ionization (EI) mass spectrometry would further reveal the compound's structure through its characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 160. Subsequent fragmentation is predictable based on the molecule's structure, involving the loss of stable neutral fragments.

Key expected fragmentation pathways include:

Loss of the formyl radical (•CHO) from the molecular ion, resulting in a significant fragment at m/z 131.

Loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring, a common fragmentation for nitrogen-containing heterocycles.

Fission of the indazole ring system, leading to fragments corresponding to the benzene and pyrazole portions.

A summary of predicted key fragments in the mass spectrum is provided in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Daltons) | Proposed Fragment Ion | Formula of Lost Neutral |

| 160 | [M]⁺ (Molecular Ion) | - |

| 159 | [M-H]⁺ | H• |

| 131 | [M-CHO]⁺ | •CHO |

| 104 | [C₇H₆N]⁺ | •CHO, HCN |

| 77 | [C₆H₅]⁺ | C₂H₃N₂O |

X-ray Crystallography and Solid-State Structural Analysis

As of this writing, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures, such as 1-methyl-1H-indazole-3-carboxylic acid, provides a strong basis for predicting its solid-state characteristics. researchgate.net

The 1-methyl-1H-indazole core is an essentially planar bicyclic system. It is anticipated that in the solid state, the aldehyde group at the 3-position would be nearly coplanar with the indazole ring to maximize electronic conjugation. The primary conformational variable is the orientation of the aldehyde group (C=O) relative to the N2 atom of the pyrazole ring.

In the absence of strong, directional forces like classical hydrogen bonds, the crystal packing of this compound would be governed by the optimization of weaker van der Waals forces and dipole-dipole interactions. Molecules would likely arrange in patterns that minimize steric hindrance and maximize attractive forces, such as slipped-stack or herringbone motifs, which are common for planar aromatic compounds.

The supramolecular architecture in the crystal lattice is defined by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role.

Weak Hydrogen Bonds: While lacking a classic hydrogen bond donor (like -OH or -NH), the molecule can participate in weaker C–H···O and C–H···N hydrogen bonds. The aldehyde oxygen is a potent hydrogen bond acceptor, likely interacting with aromatic C-H groups from neighboring molecules. The N2 atom of the indazole ring also acts as a potential acceptor site.

π-π Stacking: The electron-rich indazole ring system is prone to engaging in π-π stacking interactions. These interactions, where the planar aromatic rings of adjacent molecules stack upon each other, are a significant cohesive force in the crystal lattice. The stacking is typically offset or "slipped" to reduce electrostatic repulsion.

A crystallographic study on the analogous compound 1-methyl-1H-indazole-3-carboxylic acid revealed the formation of dimers through strong O-H···O hydrogen bonds and additional C-H···O interactions. researchgate.net This highlights the importance of such forces in directing the crystal packing of 3-substituted indazoles.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor Group | Acceptor Group/Atom | Expected Role in Crystal Packing |

| Weak Hydrogen Bond | Aromatic C-H | Aldehyde Oxygen (O) | Directional control, formation of layers or chains |

| Weak Hydrogen Bond | Methyl C-H | Aldehyde Oxygen (O) | Stabilization of local molecular arrangement |

| Weak Hydrogen Bond | Aromatic C-H | Indazole Nitrogen (N2) | Contribution to lattice cohesion |

| π-π Stacking | Indazole Ring (π-system) | Indazole Ring (π-system) | Major cohesive force, dictates stacking motifs |

Tautomerism in indazoles typically involves the migration of a proton between the N1 and N2 positions of the pyrazole ring, leading to 1H- and 2H-indazole tautomers. However, in this compound, the presence of a chemically bonded methyl group at the N1 position precludes this possibility.

The methylation effectively "locks" the molecule into the 1H-indazole form. Consequently, prototropic tautomerism is not a factor in the solid-state structure of this specific compound. The molecule is expected to exist as a single, stable constitutional isomer within the crystal lattice, simplifying its structural analysis.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Indazole 3 Carbaldehyde

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the properties of molecules with a high degree of accuracy. These calculations are fundamental in predicting the behavior of 1-methyl-1H-indazole-3-carbaldehyde and its derivatives.

Geometry Optimization and Electronic Structure Calculations

Theoretical calculations, particularly at the MP2/6-31G** level, have been instrumental in determining the most stable geometric and electronic structures of indazole systems. For the parent indazole, the 1H-tautomer is established as the most stable form. The optimization of the molecular structure of related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, through methods like single-crystal X-ray diffraction, provides valuable reference data for the geometry of the 1-methyl-1H-indazole core. researchgate.net In a study on 1-methyl-1H-indazole-3-carboxylic acid, the asymmetric unit was found to contain two molecules, which form inversion dimers through hydrogen bonds. researchgate.net This highlights the importance of intermolecular interactions in the solid-state structure.

The electronic structure of indazole derivatives is significantly influenced by the nature and position of substituents. Computational studies on various 1H-indazole analogs have been performed to understand their electronic properties and potential as anti-inflammatory agents. researchgate.net DFT calculations, for instance, have been used to determine the HOMO-LUMO energy gaps in a series of 3-carboxamide indazoles, which is crucial for assessing their chemical reactivity and stability. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For instance, in a study of 1-butyl-1H-indazole-3-carboxamide, the characteristic IR stretching frequencies for N-H and C=O bonds were reported as 3306 cm⁻¹ and 1664 cm⁻¹, respectively. nih.gov These experimental values can be correlated with computationally predicted frequencies to validate the theoretical models and aid in the assignment of spectral bands. Such analyses are critical for the characterization of newly synthesized compounds. nih.gov

Computational Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, is a powerful tool for structure elucidation. nih.gov These calculations can confirm the assignment of NMR spectra and help identify the structures of isomers that may be difficult to isolate or characterize experimentally. semanticscholar.org For instance, in the study of the addition of 1H-indazole to formaldehyde (B43269), GIAO/DFT calculations were essential in distinguishing between different isomers by comparing calculated and experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts. nih.govsemanticscholar.org The chemical shifts in the ¹³C NMR spectra are particularly sensitive to the substitution pattern on the indazole ring, making computational predictions highly valuable. nih.gov The chemical shifts of protons and carbons in the pyrrole (B145914) ring of indole (B1671886), a related heterocyclic system, are known to be dependent on the solvent used, a factor that can also be modeled computationally. ipb.pt

Tautomerism and Conformational Analysis

Tautomerism is a key feature of the indazole ring system, significantly influencing its chemical and biological properties. Computational studies are essential for understanding the energetic landscape of different tautomers and the factors that govern their relative stabilities.

Energetic Landscape and Relative Stabilities of Indazole Tautomers (1H, 2H, 3H)

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. researchgate.netresearchgate.net Theoretical calculations have consistently shown that the 1H-indazole is the most thermodynamically stable tautomer. researchgate.net MP2-6-31G** calculations, for example, indicate that the 1H-tautomer of the parent indazole is more stable than the 2H-tautomer by 3.6 kcal/mol. researchgate.net The formation of a particular tautomer is dependent on the energy difference between the forms and the reaction conditions. researchgate.net While the 1H form is generally predominant, certain substituents and intermolecular interactions can stabilize the 2H tautomer. researchgate.netbgu.ac.ilnih.gov For instance, the 2H tautomers of some 3-substituted indazoles can be stabilized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.netbgu.ac.ilnih.gov

| Tautomer | Relative Stability | Notes |

| 1H-Indazole | Most stable | Generally the predominant tautomeric form. researchgate.net |

| 2H-Indazole | Less stable than 1H | Can be stabilized by specific substituents and intermolecular hydrogen bonding. researchgate.netbgu.ac.ilnih.gov |

| 3H-Indazole | Least common | Less frequently observed compared to 1H and 2H tautomers. researchgate.netresearchgate.net |

Influence of Solvent Effects on Tautomeric Equilibria

The surrounding solvent can have a significant impact on the equilibrium between different tautomers. nih.govnih.gov The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.govnih.gov For example, in some 3-substituted indazoles, the 1H tautomer predominates in a polar solvent like DMSO, whereas the 2H tautomer can be stabilized in less polar solvents like chloroform (B151607) through intramolecular hydrogen bonding. researchgate.netbgu.ac.ilnih.gov Computational studies often employ models like the Polarizable Continuum Model (PCM) to account for solvent effects on the relative energies of tautomers and predict how the equilibrium will shift in different environments. nih.govnih.gov These theoretical investigations are crucial for understanding and predicting the behavior of indazole derivatives in various experimental conditions.

Electronic Properties Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic structure. Key aspects of this analysis for this compound include the examination of its frontier molecular orbitals and its molecular electrostatic potential surface, which together dictate the compound's chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons, defining its nucleophilic or basic character. irjweb.com Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's ability to accept electrons, thus determining its electrophilicity. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small energy gap suggests the molecule is more polarizable, less stable, and more chemically reactive, indicating that charge transfer can readily occur within the molecule. irjweb.com

For heterocyclic compounds similar to this compound, DFT calculations have determined HOMO-LUMO energy gaps that highlight their reactive nature. For example, a computational study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine derivative calculated a HOMO-LUMO gap of 4.4871 eV, indicating significant potential for intramolecular charge transfer and bioactivity. irjweb.com In other studies involving Pictet-Spengler reactions, reactivity was correlated with the HOMO-LUMO gap, with values around 7.9-8.5 eV being conducive to successful cyclization. wuxiapptec.com A theoretical analysis of this compound would similarly map the distribution of its HOMO and LUMO and calculate the energy gap to predict its reactivity in various chemical transformations. The HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.

Table 1: Representative FMO Data for Heterocyclic Compounds

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Triphenylamine Dye (1a) | -5.34 | - | - | scispace.com |

| N-phenylcarbazole Dye (3a) | -5.74 | - | - | scispace.com |

This table presents data from related heterocyclic compounds to illustrate typical values obtained from FMO analysis. Data for this compound is not explicitly available in the cited literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de These potential values are then color-coded: regions of negative potential (shown in red or purple) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. uni-muenchen.deresearchgate.net

For this compound, an MEP analysis would reveal specific reactive sites. The area around the carbonyl oxygen atom of the aldehyde group is expected to show a strong negative potential, making it a primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom at position 2 of the indazole ring would also exhibit negative potential, acting as another nucleophilic center. uni-muenchen.de Conversely, the hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring would exhibit positive potential, indicating them as sites susceptible to nucleophilic attack. uni-muenchen.de Such an analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Topological Insights and Quantum Chemical Descriptors

From the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. These quantum chemical descriptors offer a deeper understanding of the molecule's electronic properties. irjweb.com

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Quantifies the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. A high value indicates a "hard" molecule with low reactivity, while a low value signifies a "soft" molecule with high reactivity. irjweb.com

Chemical Softness (α): The reciprocal of hardness, directly indicating higher reactivity.

Electrophilicity Index (ω): Represents the energy stabilization when the molecule acquires an additional electronic charge from the environment.

In a study of an imidazole derivative, the calculated chemical hardness was found to be 2.2449 eV, which is considered relatively high and suggests good stability. irjweb.com The calculation of these descriptors for this compound would provide a quantitative framework for comparing its reactivity with other related compounds and for predicting its behavior in chemical reactions.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures electron-attracting power. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates stability and resistance to charge transfer. irjweb.com |

| Chemical Softness (α) | α = 1/η | Measures the ease of charge transfer (reactivity). |

Molecular Docking and Ligand-Protein Interaction Studies (as a model compound or scaffold)

The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent kinase inhibitors used in cancer therapy. nih.govsemanticscholar.orgresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). biotech-asia.orgbiointerfaceresearch.com This method is instrumental in rational drug design.

As a key intermediate, this compound can be studied as a model compound or fragment to understand the fundamental interactions of the indazole core within protein active sites. nih.gov Specifically, it can be docked into the ATP-binding site of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Cyclooxygenase-2 (COX-2), which are common targets for indazole-based drugs. researchgate.netbiotech-asia.org

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). biotech-asia.org

Preparing the ligand (this compound) and the protein for docking using specialized software.

Running the docking simulation to generate various binding poses of the ligand in the protein's active site.

Analyzing the results based on scoring functions, which estimate the binding energy (a lower, more negative value indicates stronger binding), and visualizing the intermolecular interactions. researchgate.net

Studies on related indazole derivatives have shown significant binding energies, such as -9.11 kcal/mol when docked with the COX-2 enzyme. researchgate.net The analysis of the binding mode for this compound would likely reveal key hydrogen bonds between the indazole nitrogen atoms or the carbonyl oxygen and amino acid residues in the hinge region of the kinase active site, such as glutamate (B1630785) or lysine. biotech-asia.orgbiointerfaceresearch.com These theoretical binding studies provide a rationale for the observed biological activity of more complex indazole derivatives and guide the synthesis of new, more potent inhibitors. researchgate.netbiotech-asia.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine |

| Axitinib |

| Pazopanib |

Biological and Pharmaceutical Research Applications of Indazole Carbaldehyde Derivatives

Role as Precursors and Building Blocks in the Synthesis of Bioactive Molecules

1H-indazole-3-carboxaldehydes are considered key intermediates for creating a diverse array of polyfunctionalized 3-substituted indazole derivatives. rsc.orgnih.gov The aldehyde group at the C3 position is a versatile chemical handle, providing a convenient access point for synthesizing secondary alcohols and amines or for constructing new heterocyclic rings. researchgate.net This synthetic utility is paramount in the development of novel kinase inhibitors, as the indazole scaffold is frequently employed in their design. rsc.orgnih.gov

A straightforward and efficient method for synthesizing substituted 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of readily available indoles under mildly acidic conditions. nih.govresearchgate.net This process allows for the conversion of both electron-rich and electron-deficient indoles into the corresponding indazole-3-carboxaldehydes, which can then be used to build more complex bioactive molecules, such as 1H-indazole-3-carboxamides, through coupling with various amines. nih.govderpharmachemica.com

Mechanisms of Action in Diverse Biological Pathways

Derivatives originating from the indazole carbaldehyde scaffold exert their biological effects through multiple mechanisms, most notably by inhibiting key enzymes involved in cell signaling and proliferation.

Kinase Inhibition: Targeting Protein Kinases

The indazole core is a well-established pharmacophore for the development of kinase inhibitors, targeting both tyrosine and serine/threonine kinases. nih.gov Many anticancer drugs with an indazole core are commercially available, including Axitinib, Niraparib, and Pazopanib. nih.gov

Tyrosine Kinases : Indazole derivatives have been extensively developed as inhibitors of various tyrosine kinases. This class of enzymes is crucial for cell signaling, and their dysregulation is a common feature in many cancers. nih.gov

p38 MAPK : The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase involved in cellular responses to stress and inflammation. Its dysregulation is linked to carcinogenesis, making it a therapeutic target. nih.gov Indazole derivatives have been identified as inhibitors of p38α MAPK; for instance, 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide showed an IC50 value of 3.37 µM against this kinase. nih.gov

FGFR (Fibroblast Growth Factor Receptor) : Aberrant signaling by FGFR, a subfamily of receptor tyrosine kinases, is implicated in various cancers. Indazole-based fragments have been identified as potent inhibitors of FGFR1–3. nih.gov Optimization of these fragments has led to the development of highly potent inhibitors. nih.gov

Table 1: In Vitro Inhibitory Activities of Selected Indazole Derivatives Against FGFR1

| Compound | Description | FGFR1 IC50 (nM) | Cellular Activity (IC50, nM) |

|---|---|---|---|

| 9d | Indazole scaffold hit compound | 15.0 | 785.8 |

| 9u | Optimized indazole derivative | 3.3 | 468.2 |

| L1 | Previous promising compound | Good enzymatic inhibition | Modest cellular inhibition |

| Compound 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 | Not specified |

IDO1 (Indoleamine 2,3-dioxygenase 1) : IDO1 is a heme-containing enzyme that plays a role in immune suppression within tumors. The 1H-indazole scaffold has been identified as a novel and interesting structure for IDO1 inhibition. The indazole ring interacts with key residues in the enzyme's active site, while substituents at the 4- and 6-positions can significantly affect inhibitory activity.

Pim Kinase : The Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation. Novel 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.

Aurora Kinases : These are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in various cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for specific isoforms like Aurora A or Aurora B. nih.gov The binding of these inhibitors is stabilized by hydrogen bonds with the hinge backbone of the kinase, particularly with residues Ala213 and Glu211. nih.gov

Bcr-Abl : The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Indazole amides and other derivatives have been designed as potent pan-Bcr-Abl inhibitors, showing efficacy against both the wild-type kinase and the clinically challenging T315I "gatekeeper" mutant, which confers resistance to many existing therapies.

Table 2: Inhibitory Activity of Indazole Derivative AKE-72 Against Bcr-Abl Kinase

| Kinase Target | IC50 (nM) |

|---|---|

| BCR-ABLWT | < 0.5 |

| BCR-ABLT315I | 9 |

HIF-1 (Hypoxia-Inducible Factor-1) : HIF-1 is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Inhibition of HIF-1α, the oxygen-regulated subunit, is a potential anticancer strategy. Indenopyrazoles, which contain an indazole-like core structure, have been identified as a new class of potent HIF-1α inhibitors.

Carbonic Anhydrase (CA) : CAs are metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer progression. Indazole-3-carboxamide hybrids have been synthesized and shown to act as selective, high-nanomolar to sub-micromolar inhibitors of these tumor-associated CA isozymes.

Enzyme Modulation and Inhibition

Beyond kinases, indazole derivatives modulate the activity of other critical enzymes. As discussed, they can inhibit the heme-containing enzyme IDO1, which is involved in tryptophan metabolism and immune tolerance, and various isoforms of the zinc-containing metalloenzymes, the carbonic anhydrases. nih.gov The development of indazole-3-carboxamide hybrids demonstrates a "prodrug" approach, where the initial compound is hydrolyzed to release the active CA inhibitor. This strategy can lead to selective inhibition of tumor-associated isoforms like hCA IX and XII over off-target cytosolic isoforms.

Interactions with Specific Molecular Targets and Cellular Pathways

The inhibitory action of indazole derivatives stems from their specific interactions with molecular targets. In kinases, these compounds typically occupy the ATP-binding site. nih.gov For instance, docking studies show that the indazole ring of Bcr-Abl inhibitors forms crucial hydrogen bonds with the carboxyl group of Glu316 and the backbone of Met318 in the kinase's hinge region. Similarly, Aurora kinase inhibitors bind to Ala213 and Glu211 in the ATP pocket. nih.gov For IDO1, the indazole scaffold interacts with residues in hydrophobic pockets of the active site, and specific amino groups can form hydrogen bonds with the heme cofactor. These molecular interactions disrupt the normal function of the target protein, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.

Induction of Apoptosis and Disruption of Signaling Pathways (e.g., Cell Cycle Regulation, Survival)

A significant outcome of the inhibition of key signaling proteins by indazole derivatives is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells.

Several polysubstituted indazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. acs.org Mechanistic studies have revealed that these compounds can trigger apoptosis by modulating the expression of key regulatory proteins. Specifically, treatment with certain indazole derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. acs.org This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

Furthermore, these compounds can interfere with the cell cycle. Some derivatives cause a block in the S phase, inhibiting DNA synthesis, while others lead to an accumulation of cells in the G2/M phase, suggesting interference with the mitotic machinery.

Table 3: Cellular Effects of Selected Indazole Derivatives on Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Effect | Mechanism |

|---|---|---|---|

| Polysubstituted Indazoles | A2780, A549 | Antiproliferative activity, Apoptosis induction | S phase or G2/M cell cycle block |

| Indole (B1671886) derivative (2-AITFEI-3-F) | NB4 (Leukemia) | Apoptosis induction | Upregulation of Bax, Downregulation of Bcl-2 |

Structure-Activity Relationship (SAR) Studies for Indazole-Based Therapeutics

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based drug candidates. These studies have revealed key structural features that govern their biological activity.

For instance, in the development of indazole arylsulfonamides as CCR4 antagonists, SAR studies showed that:

C4 Position : Methoxy or hydroxyl groups are the most potent substituents. nih.gov

C5, C6, C7 Positions : Only small groups are tolerated, with C6 substitution being generally preferred. nih.gov

N1 Position : The nature of the substituent on the N1 nitrogen of the indazole ring is critical. Meta-substituted benzyl groups with an amino-acyl moiety were found to be the most potent. nih.gov

In a different class of compounds, indazole-3-carboxamides developed as CRAC channel blockers, the regiochemistry of the amide linker was found to be a critical determinant of activity. nih.gov Derivatives with a '-CO-NH-Ar' linker were significantly more potent than their isomers with a '-NH-CO-Ar' linkage, a finding that was unprecedented for this class of inhibitors. nih.gov The nature of the aryl group (Ar) also profoundly influenced the blocking activity, with 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups yielding highly potent compounds. nih.gov These detailed SAR insights are essential for the rational design of new and improved indazole-based therapeutics.

Impact of Substitutions on Biological Activity and Selectivity

The biological activity and selectivity of indazole derivatives are profoundly influenced by the nature and position of chemical substituents on the core bicyclic structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating these effects and guiding the design of more potent and selective compounds. eurekaselect.comnih.gov

For instance, in the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), SAR investigations revealed specific substituent patterns that enhanced potency. Methoxy or hydroxyl groups at the C4 position of the indazole ring were found to be more potent. acs.org Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6 substitutions being preferred. acs.org At the N1 position, meta-substituted benzyl groups featuring an α-amino-3-[(methylamino)acyl] moiety were identified as the most potent. acs.org

In the context of anticancer agents, the substitution pattern also plays a critical role. Studies on 6-substituted aminoindazole derivatives as potential anticancer agents showed that introducing a methyl group at the C-3 position of the indazole ring led to potential toxicity against HCT116 colon cancer cells. rsc.org Furthermore, replacing a benzyl group with a fluorobenzyl group at the N1 position increased the toxic potency by up to 18.8-fold, highlighting the significant impact of halogen substitution. rsc.org For inhibitors of Fibroblast Growth Factor Receptors (FGFR), the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov

The table below summarizes key SAR findings for different classes of indazole derivatives.

| Biological Target | Indazole Position | Favorable Substituent(s) | Outcome |

| CCR4 Antagonists | C4 | Methoxy, Hydroxyl | Increased potency acs.org |

| CCR4 Antagonists | C5, C6, C7 | Small groups (C6 preferred) | Tolerated, maintained activity acs.org |

| Anticancer (HCT116) | C3 | Methyl | Increased cytotoxicity rsc.org |

| Anticancer (HCT116) | N1 | Fluorobenzyl | Increased cytotoxic potency rsc.org |

| FGFR Inhibitors | C6 | Fluorine | Improved enzymatic activity nih.gov |

Optimization of Pharmacological Profiles through Structural Modification

Structural modification is a key strategy for optimizing the pharmacological profiles of indazole derivatives, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. eurekaselect.com This process often involves iterative design, synthesis, and biological evaluation cycles.

A notable example is the development of selective human β3-adrenergic receptor (AR) agonists. An initial hit compound, a 3-methyl-indazole derivative, showed significant β3-AR agonistic activity but also undesirable activity at the α1A-AR. acs.org The major metabolite of this compound was an oxidative product at the 3-methyl group. This observation provided a crucial clue for structural modification. By altering this position, researchers could improve the selectivity for β3-AR over α1A-AR, potentially leading to a therapeutic agent for overactive bladder with fewer cardiovascular side effects. acs.org

In the pursuit of potent glucagon receptor (GCGR) antagonists for type II diabetes, scaffold hopping from known leads to a novel series of indazole derivatives was employed. nih.gov Subsequent optimization through SAR exploration led to the discovery of compounds with excellent pharmacokinetic properties, including low systemic clearance, long elimination half-life, and good oral bioavailability in animal models. nih.gov

Furthermore, in the development of inhibitors for ROCK-II, a therapeutic target for inflammatory disorders, researchers modified a 4-aminopiperidine ring attached to the indazole scaffold. By acylating the secondary amine of this ring with derivatives of mandelic acid or phenylglycine, they were able to regain key interactions with the target enzyme, resulting in potent ROCK-II inhibitors. researchgate.net

Investigation of Specific Therapeutic Areas (via derivatives incorporating the indazole scaffold)

The structural versatility of the indazole nucleus has led to its exploration in a multitude of therapeutic areas. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents. eurekaselect.combohrium.comresearchgate.netnih.gov

Oncology and Antitumor Activity